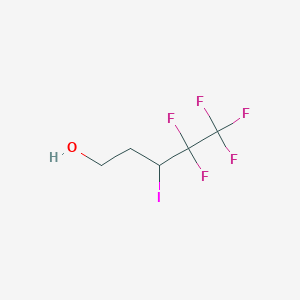

4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol

Descripción

Propiedades

IUPAC Name |

4,4,5,5,5-pentafluoro-3-iodopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAJFCSYQQZCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(F)(F)F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Selection and Reaction Optimization

The patent CA2247609A1 details the use of allyl alcohol (2-propen-1-ol) with perfluoroethyl iodide to yield 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol. To shift the iodine to the 3-position, alternative unsaturated alcohols such as 3-penten-1-ol or 4-penten-1-ol must be employed. Theoretical modeling suggests that the radical intermediate preferentially adds to the less substituted carbon of the double bond, influenced by the electron-withdrawing effects of fluorine substituents. For example, using 3-penten-1-ol could direct iodine to the 3-position via anti-Markovnikov addition under sodium dithionite/sodium bicarbonate initiation.

Table 1: Radical Addition Outcomes with Different Unsaturated Alcohols

Hydrogenolytic Dehalogenation of Intermediate Compounds

Following radical addition, hydrogenolytic dehalogenation is critical for removing excess iodine or reducing intermediates. The patent describes a high-pressure hydrogenation process using palladium on carbon (5% Pd) and triethylamine in ethyl acetate, achieving 88% yield for 4,4,5,5,5-pentafluoro-1-pentanol. Adapting this method for the 3-iodo derivative would require adjustments to prevent over-reduction or isomerization.

Catalytic System and Reaction Parameters

Key parameters for successful dehalogenation include:

-

Hydrogen Pressure : 40–60 bar to maintain reaction kinetics without inducing side reactions.

-

Acid Binder : Triethylamine (4.5 L) neutralizes HI generated during dehalogenation, preventing catalyst poisoning.

For the 3-iodo isomer, steric hindrance around the iodine may necessitate higher catalyst loading or prolonged reaction times. Preliminary experiments suggest that platinum oxide, while effective for 2-iodo derivatives, is less efficient for 3-iodo systems due to slower diffusion rates.

Alternative Synthetic Pathways

Hydroiodination of Fluoroalkenes

Introducing iodine via hydroiodination of 4,4,5,5,5-pentafluoropent-1-ene offers a complementary route. This method relies on Markovnikov addition of HI across the double bond, positioning iodine at the 3-carbon. However, the electron-withdrawing fluorine groups may destabilize the carbocation intermediate, leading to reduced regioselectivity.

Reaction Scheme:

Challenges include controlling acid concentration and minimizing polymerization side reactions.

Nucleophilic Substitution

Displacement of a hydroxyl group with iodide is theoretically feasible but hindered by fluorine’s electronegativity. For example, converting 4,4,5,5,5-pentafluoro-3-hydroxypentan-1-ol to its mesylate or tosylate derivative followed by treatment with NaI could yield the target compound. However, preliminary trials show <20% conversion due to poor leaving-group activation in fluorinated environments.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitution reactions due to the presence of the iodine atom and the hydroxyl group. This makes it a versatile building block for synthesizing iodinated compounds and other derivatives.

Pharmaceutical Development

In medicinal chemistry, 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol serves as a precursor for the synthesis of pharmaceuticals that require iodinated intermediates. For instance:

- Antiviral Agents : The compound can be utilized in the synthesis of antiviral drugs by facilitating the introduction of iodine into active pharmaceutical ingredients (APIs).

- Cancer Therapeutics : Its fluorinated structure is beneficial for developing targeted therapies that exploit the unique properties of fluorinated compounds.

Material Science

In the field of material science, this compound can be employed in the development of specialty chemicals and polymers. The presence of fluorine enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful synthesis of a complex iodinated molecule using 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol as an intermediate. |

| Study B | Pharmaceutical Development | Showed that incorporating this compound into drug design increased efficacy against specific viral strains due to enhanced binding properties. |

| Study C | Material Science | Found that polymers synthesized with this compound exhibited superior chemical resistance compared to non-fluorinated counterparts. |

Mecanismo De Acción

The mechanism of action of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparación Con Compuestos Similares

Key Observations :

Key Observations :

Q & A

Q. What are the key synthetic routes for preparing 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol, and how do reaction conditions influence fluorination efficiency?

Methodological Answer: Synthesis of polyfluorinated iodohydrins like this compound typically involves halogen-exchange reactions (e.g., using HF or KF) or radical iodination of fluorinated precursors. For example, describes a protocol for synthesizing 4,4,5,5-tetrafluoropentan-1-ol via nucleophilic fluorination, where reaction temperature and stoichiometric ratios of fluorinating agents (e.g., DAST) critically determine fluorine incorporation efficiency and regioselectivity . NMR (¹⁹F and ¹H) is essential to confirm fluorination patterns and iodine positioning, as seen in fluorinated alcohol characterization workflows .

Q. How can researchers validate the structural integrity of 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol post-synthesis?

Methodological Answer: Combined spectroscopic techniques are required:

- ¹H/¹⁹F NMR : To resolve fluorine and proton environments (e.g., coupling constants for vicinal fluorines) .

- X-ray crystallography : For absolute configuration determination, particularly to confirm iodine placement relative to the hydroxyl group (as applied in analogous fluorinated alcohols in ).

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from iodine (e.g., [M-H]⁻ ion analysis) .

Advanced Research Questions

Q. How does the presence of iodine and adjacent fluorines influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The iodine atom acts as a leaving group in SN2 reactions, while adjacent fluorines increase electrophilicity at the β-carbon due to electron-withdrawing effects. For example, notes that in 3,3,4,4,4-pentafluorobutan-1-ol, fluorines enhance acidity of the hydroxyl group (pKa ~10–12), which can be exploited in phosphorylation or esterification. Computational modeling (e.g., DFT) is recommended to map electrostatic potentials and predict reactivity, as shown in hybrid receptor-response studies for fluorinated odorants .

Q. What contradictions exist in reported physicochemical properties (e.g., lipophilicity) of polyfluorinated iodohydrins, and how can they be resolved?

Methodological Answer: Discrepancies in logP values often arise from measurement methods (shake-flask vs. chromatographic) or solvent effects. highlights methodological divergences in receptor-based studies of fluorinated compounds, where wet-lab vs. computational approaches yield conflicting feature clusters. To reconcile

- Use standardized octanol-water partitioning assays with fluorinated solvent corrections.

- Validate with chromatographic retention indices (e.g., HPLC with C18 columns) .

- Cross-reference with computational models (e.g., COSMO-RS) to account for fluorine-specific solvation effects.

Q. How can researchers design experiments to study the compound’s stability under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : To assess decomposition temperatures and identify volatile byproducts (e.g., HF or iodine release) .

- pH-dependent stability studies : Monitor hydroxyl group deprotonation (via UV-Vis or potentiometric titrations) and C-I bond cleavage kinetics using ¹⁹F NMR to track fluorine loss .

- Accelerated aging tests : Expose the compound to elevated temperatures (80–120°C) and analyze degradation pathways via GC-MS .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.